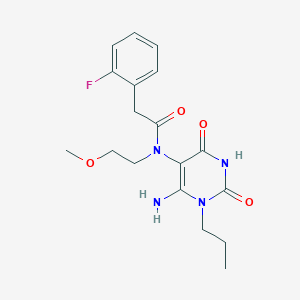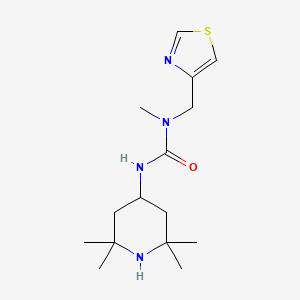![molecular formula C17H14N6O3S B7532979 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone, also known as ML277, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to modulate the activity of a specific ion channel in the body, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone works by modulating the activity of a specific ion channel in the body, known as the KCNQ1 potassium channel. This channel plays a critical role in regulating the electrical activity of cells in the heart and other tissues. By modulating the activity of this channel, this compound can help to regulate heart function and reduce the risk of arrhythmias and other cardiovascular diseases.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects on the body. One of the key effects is the modulation of the KCNQ1 potassium channel, which can help to regulate heart function and reduce the risk of cardiovascular diseases. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone has several advantages and limitations for lab experiments. One of the key advantages is its specificity for the KCNQ1 potassium channel, which makes it a valuable tool for studying the role of this channel in various diseases. However, this compound is also a relatively complex molecule, which can make it difficult to synthesize and purify. In addition, the effects of this compound on other ion channels and cellular processes are not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research on 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone. One key area of focus is the development of more efficient synthesis methods for the compound, which could help to increase its availability and reduce its cost. In addition, further studies are needed to fully understand the effects of this compound on other ion channels and cellular processes, which could help to identify new therapeutic applications for the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone is a complex process that involves several steps. One of the key steps is the reaction between 2,3-dihydroindole and 2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrobenzaldehyde, which results in the formation of the desired product. The synthesis of this compound has been optimized over the years, and several variations of the reaction have been developed to increase the yield and purity of the compound.
Scientific Research Applications
2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone has been extensively studied for its potential therapeutic applications. One of the key areas of research is the treatment of cardiovascular diseases, as this compound has been shown to modulate the activity of a specific ion channel that is involved in regulating heart function. In addition, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as epilepsy and chronic pain.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-21-17(18-19-20-21)27-15-7-6-12(23(25)26)10-13(15)16(24)22-9-8-11-4-2-3-5-14(11)22/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPHJOBXEZGWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)

![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)
![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![4-[(1-Bromonaphthalen-2-yl)oxymethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7532983.png)
![N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7532989.png)
